molecular formula C11H11ClIN3O2 B13137590 tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B13137590
M. Wt: 379.58 g/mol
InChI Key: ZXVHNCWXPWRHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrrolopyrimidine core

Preparation Methods

The synthesis of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent enzymatic activity. This inhibition can affect various cellular pathways, making the compound useful in studying signal transduction and cellular regulation .

Comparison with Similar Compounds

tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

    tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound has a similar structure but differs in the position of the chlorine and iodine atoms.

    tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: This compound has two chlorine atoms instead of one chlorine and one iodine atom.

    tert-Butyl 2-((4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, making it structurally distinct.

Properties

Molecular Formula

C11H11ClIN3O2

Molecular Weight

379.58 g/mol

IUPAC Name

tert-butyl 2-chloro-7-iodopyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-7(16)4-14-9(12)15-8/h4-5H,1-3H3

InChI Key

ZXVHNCWXPWRHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.